5-Chloro-2-(piperidin-4-yloxy)pyridine diformate
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Overview
Description
5-Chloro-2-(piperidin-4-yloxy)pyridine diformate is a chemical compound with the molecular formula C10H13ClN2O It is a derivative of pyridine and piperidine, featuring a chlorine atom at the 5-position of the pyridine ring and a piperidin-4-yloxy group attached to the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine diformate typically involves the reaction of 5-chloro-2-hydroxypyridine with 4-piperidinol in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(piperidin-4-yloxy)pyridine diformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-2-(piperidin-4-yloxy)pyridine diformate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(piperidin-4-yloxy)pyridine diformate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride: Similar structure but with different salt form.
5-Chloro-2-(piperidin-4-yloxy)pyridine: Lacks the diformate group.
Uniqueness
5-Chloro-2-(piperidin-4-yloxy)pyridine diformate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its diformate group can influence solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H17ClN2O5 |
---|---|
Molecular Weight |
304.72 g/mol |
IUPAC Name |
5-chloro-2-piperidin-4-yloxypyridine;formic acid |
InChI |
InChI=1S/C10H13ClN2O.2CH2O2/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;2*2-1-3/h1-2,7,9,12H,3-6H2;2*1H,(H,2,3) |
InChI Key |
GPLPDTUCAPQBQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=NC=C(C=C2)Cl.C(=O)O.C(=O)O |
Origin of Product |
United States |
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